1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Overview
Description
1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylpyrazolyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(4-Fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone: Similar structure but with a fluorine atom instead of chlorine, which may alter its chemical reactivity and biological activity.
1-(4-Bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone: Contains a bromine atom, potentially leading to different substitution reactions and applications.
1-(4-Methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone: The presence of a methyl group instead of chlorine can influence its physical and chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCHKCRRVOSXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321676 | |
Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818926 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869626-49-3 | |
Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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